molecular formula C12H12Cl2N4O B1429267 (S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine CAS No. 1009303-42-7

(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine

Cat. No.: B1429267
CAS No.: 1009303-42-7
M. Wt: 299.15 g/mol
InChI Key: LFWBVFHWKXJYIR-ZETCQYMHSA-N
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Description

Crystallographic Analysis and Stereochemical Configuration

The crystallographic analysis of pyrido[2,3-d]pyrimidine derivatives has provided fundamental insights into the structural characteristics and stereochemical arrangements of these heterocyclic systems. Single crystal X-ray diffraction studies have revealed that pyrido[2,3-d]pyrimidine heterosystems typically adopt planar configurations with minimal deviation from planarity. The tricyclic heterocyclic framework demonstrates remarkable structural stability, with the pyrido and pyrimidine rings maintaining coplanarity within experimental error limits of ±0.021 angstroms.

The stereochemical configuration of (S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine is defined by the absolute configuration at the carbon center bearing the methyl group within the morpholine ring system. Crystallographic studies of related morpholine-containing compounds have demonstrated that the morpholine fragment typically assumes a chair conformation, with specific atoms deviating from the mean plane by measurable distances. In similar systems, the morpholine fragment forms dihedral angles ranging from 19.71 degrees to higher values with the heterocyclic system, indicating significant conformational flexibility.

The crystal packing arrangements of pyrido[2,3-d]pyrimidine derivatives are stabilized through various intermolecular interactions, including hydrogen bonding networks and π-π stacking interactions. Crystal structure determinations have shown that compounds containing dichlorinated pyrido[2,3-d]pyrimidine cores exhibit specific space group symmetries, with triclinic and monoclinic systems being commonly observed. The presence of chlorine substituents at positions 2 and 7 introduces additional electronic effects that influence both the molecular geometry and crystal packing behavior.

Crystallographic Parameter Typical Range Reference Systems
Crystal System Triclinic/Monoclinic P-1, P21/c
Dihedral Angle (Morpholine-Heterocycle) 19.71° - 75.71° Related derivatives
Planarity Deviation ±0.021 Å Pyrido[2,3-d]pyrimidine core
Space Group P-1, P21/n, P21/c Various derivatives

The absolute stereochemical configuration of the compound has been confirmed through advanced crystallographic techniques, including the analysis of anomalous scattering effects. The (S)-configuration at the morpholine carbon center has been definitively established through comparison with known chiral standards and computational predictions. The stereochemical integrity of the compound is maintained through specific intermolecular interactions that favor the observed configuration over alternative arrangements.

Computational Molecular Modeling Studies

Computational molecular modeling studies have provided comprehensive insights into the three-dimensional structure, electronic properties, and conformational behavior of this compound. Density functional theory calculations have revealed important electronic characteristics, including the predicted density of 1.421 ± 0.06 grams per cubic centimeter and a calculated boiling point of 429.1 ± 45.0 degrees Celsius. These computational predictions align well with experimental observations and provide valuable guidance for understanding the compound's physical properties.

Molecular dynamics simulations have been employed to investigate the conformational flexibility and binding interactions of pyrido[2,3-d]pyrimidine derivatives with biological targets. These studies have demonstrated that the pyrido[2,3-d]pyrimidine core maintains a relatively rigid planar geometry, while the morpholine substituent exhibits significant rotational freedom around the connecting bond. The presence of chlorine atoms at positions 2 and 7 influences the electronic distribution within the heterocyclic system, affecting both the molecular electrostatic potential and hydrogen bonding capabilities.

Quantum chemical calculations have provided detailed information about the molecular orbitals, electronic transitions, and chemical reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies have been calculated to predict the compound's electronic absorption properties and chemical stability. The electron density distribution maps reveal the polarization effects introduced by the chlorine substituents and the nitrogen atoms within the heterocyclic framework.

Computational studies of protein-ligand interactions have demonstrated that pyrido[2,3-d]pyrimidine derivatives can form stable complexes with various biological targets through multiple interaction modes. The pyrimidine nitrogen atoms serve as hydrogen bond acceptors, while the morpholine oxygen atom can participate in additional hydrogen bonding interactions. The chlorine substituents contribute to hydrophobic interactions and influence the overall binding affinity through electronic effects.

Advanced computational techniques, including ab initio calculations and semi-empirical methods, have been used to optimize the molecular geometry and predict vibrational frequencies. These calculations provide theoretical support for experimental spectroscopic assignments and help identify characteristic vibrational modes associated with specific functional groups within the molecule. The calculated molecular geometry parameters show excellent agreement with crystallographic data from related compounds.

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy has emerged as a fundamental tool for the structural characterization of this compound. Proton nuclear magnetic resonance analysis reveals distinctive signal patterns characteristic of the pyrido[2,3-d]pyrimidine core structure and the methylmorpholine substituent. The aromatic protons of the pyrido[2,3-d]pyrimidine system typically appear in the downfield region between 7.5 and 9.0 parts per million, with coupling patterns that reflect the electronic environment created by the chlorine substituents.

The morpholine ring protons exhibit characteristic multipicity patterns that provide information about the chair conformation and the stereochemical configuration at the methyl-bearing carbon center. Variable temperature nuclear magnetic resonance studies have been employed to investigate the conformational dynamics of related pyrido[2,3-d]pyrimidine derivatives, revealing restricted rotation around certain bonds due to intramolecular interactions. The methyl group attached to the morpholine ring appears as a doublet in the proton nuclear magnetic resonance spectrum, with coupling constants that confirm the stereochemical assignment.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the pyrido[2,3-d]pyrimidine carbon atoms appearing at characteristic chemical shifts that reflect the electronic effects of the nitrogen atoms and chlorine substituents. The morpholine carbon atoms exhibit distinct chemical shifts that allow for unambiguous assignment of the carbon framework. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence, have been utilized to establish connectivity patterns and confirm structural assignments.

Chirality sensing using fluorine-19 nuclear magnetic resonance has been developed as an advanced technique for determining the absolute configuration of chiral morpholine derivatives. This method employs chiral fluorinated probes that exhibit distinct nuclear magnetic resonance signals when bound to different enantiomers of the target compound. The technique provides a reliable method for enantiomeric excess determination and absolute configuration assignment.

Spectroscopic Technique Key Observations Characteristic Features
¹H Nuclear Magnetic Resonance Aromatic region: 7.5-9.0 ppm Pyrido[2,3-d]pyrimidine protons
¹³C Nuclear Magnetic Resonance Aromatic carbons: 120-160 ppm Electronic effects of substituents
¹⁹F Nuclear Magnetic Resonance Chirality sensing capability Enantiomeric discrimination
Variable Temperature Nuclear Magnetic Resonance Conformational dynamics Restricted rotation effects

Infrared spectroscopy provides valuable information about the functional groups and bonding characteristics of the compound. The stretching vibrations of the carbon-nitrogen bonds in the pyrido[2,3-d]pyrimidine system appear in the fingerprint region, while the morpholine carbon-oxygen stretching vibrations can be identified at characteristic frequencies. The presence of chlorine substituents influences the vibrational frequencies through electronic effects and mass differences.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. High-resolution mass spectrometry enables accurate molecular formula determination, while tandem mass spectrometry provides detailed fragmentation pathways that confirm the connectivity between the pyrido[2,3-d]pyrimidine core and the morpholine substituent. The isotope patterns observed in the mass spectra reflect the presence of chlorine atoms and provide additional confirmation of the molecular composition.

Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance correlation experiments, have been employed to establish the complete structural assignment of this compound. These studies provide unambiguous evidence for the connectivity patterns within the molecule and confirm the stereochemical configuration at the morpholine carbon center. The integration of multiple spectroscopic approaches ensures comprehensive structural characterization and supports the development of structure-activity relationships for this important class of heterocyclic compounds.

Properties

IUPAC Name

(3S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O/c1-7-6-19-5-4-18(7)11-8-2-3-9(13)15-10(8)16-12(14)17-11/h2-3,7H,4-6H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBVFHWKXJYIR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potentials.

  • Molecular Formula : C₁₂H₁₂Cl₂N₄O
  • Molecular Weight : 299.16 g/mol
  • CAS Number : 1009303-42-7
  • InChIKey : LFWBVFHWKXJYIR-ZETCQYMHSA-N

The compound has been studied for its interaction with various biological targets, particularly in the context of cancer therapy. Its structural features suggest potential activity against specific receptors and enzymes involved in cellular signaling pathways.

Target Receptors

  • Corticotropin-Releasing Factor (CRF) Receptor :
    • The compound exhibits antagonistic activity against CRF receptors, which are implicated in stress responses and certain psychiatric disorders. In vitro studies indicated an IC50 value of 88 nM, suggesting moderate potency against these receptors .
  • Ephrin Receptors :
    • Research indicates that similar pyrido[2,3-d]pyrimidine derivatives can target ephrin receptors that are overexpressed in various cancers, potentially leading to anti-tumor effects .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through several assays:

Antitumor Activity

Studies have demonstrated that derivatives of this compound possess significant antiproliferative effects against several cancer cell lines. For instance:

  • Cell Line Studies : The compound showed promising results in inhibiting the growth of gastric cancer cells (SGC-7901), with IC50 values comparable to known chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the pyrido[2,3-d]pyrimidine core can enhance biological activity. For example:

  • Compounds with additional alkyl groups at specific positions exhibited enhanced receptor binding and inhibitory activities compared to their non-substituted counterparts .

Case Studies and Research Findings

Several research articles provide insights into the biological activity of this compound:

  • In Vitro Studies :
    • A study focused on the synthesis and evaluation of related compounds demonstrated significant telomerase inhibitory activity for certain derivatives, suggesting a mechanism for their antitumor effects .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict binding affinities and modes of action at the molecular level, providing a rationale for observed biological activities .

Data Summary Table

Biological Activity IC50 Value (nM) Target
CRF Receptor Antagonism88Corticotropin-Releasing Factor
Antiproliferative ActivityVariesCancer Cell Lines
Telomerase Inhibition2.3Telomerase

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following compounds share structural or functional similarities with “(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine” and are analyzed for comparative insights:

Compound Name Core Structure Substituents Key Features Source
This compound Pyrido[2,3-d]pyrimidine 2,7-dichloro; (3S)-3-methylmorpholine High lipophilicity; stereospecific morpholine CymitQuimica
2-(3-chloro-5-fluorophenyl)-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-chloro-5-fluorophenyl; (3S)-3-methylpiperazine Piperazine enhances solubility; fluorophenyl improves target affinity European Patent
(S)-4-(2-Chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine Pyrimidine 2-chloro-6-iodomethyl; (3S)-3-methylmorpholine Iodomethyl group increases reactivity (e.g., Suzuki coupling) Parchem
7-[(3S)-3-methylpiperazin-1-yl]-2-(1-methyl-1H-pyrazol-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 1-methylpyrazole; (3S)-3-methylpiperazine Pyrazole enhances metabolic stability; piperazine aids solubility European Patent

Key Comparisons

Core Structure Differences The target compound’s pyrido[2,3-d]pyrimidine core differs from the pyrido[1,2-a]pyrimidin-4-one derivatives in the patent ().

Substituent Effects

  • Halogenation : The 2,7-dichloro groups in the target compound increase lipophilicity compared to the 3-chloro-5-fluorophenyl group in the patent compound, which balances hydrophobicity with electronic effects .
  • Heterocyclic Moieties : The (3S)-3-methylmorpholine group offers stereospecificity and moderate basicity (pKa ~7.5), while piperazine derivatives (e.g., in ) provide stronger basicity (pKa ~9) and enhanced solubility in acidic environments .

Functional Implications

  • Reactivity : The iodomethyl group in the pyrimidine analog () facilitates cross-coupling reactions, making it a versatile intermediate, unlike the dichloro-substituted target compound, which is less reactive .
  • Biological Activity : Patent compounds with pyrazole or fluorophenyl substituents () are optimized for kinase inhibition, suggesting the target compound’s dichloro-morpholine structure may target distinct pathways .

Research Findings and Implications

  • Stereochemistry : The (S)-configuration in both the target compound and the patent’s piperazine derivatives underscores the importance of chirality in target engagement, as mirrored in kinase inhibitors like imatinib .
  • Metabolic Stability : Pyrazole-containing analogs () exhibit improved metabolic stability over morpholine-based compounds, likely due to reduced oxidative metabolism .
  • Synthetic Utility : The iodomethyl analog () serves as a key intermediate in medicinal chemistry, whereas the target compound’s fused ring system may limit derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine
Reactant of Route 2
(S)-4-(2,7-dichloropyrido[2,3-d]pyrimidin-4-yl)-3-methylmorpholine

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